molecular formula C12H21ClN2 B149304 4-n-Hexylphenylhydrazine hydrochloride CAS No. 126062-51-9

4-n-Hexylphenylhydrazine hydrochloride

Cat. No. B149304
M. Wt: 228.76 g/mol
InChI Key: UESGGYWXGDEGAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylhydrazine derivatives can involve multiple steps and may yield products with significant biological activity. For example, the N'-acetyl derivative of 4-hydroxymethyl-phenylhydrazine, a metabolite of agaritine, was synthesized for a study to investigate its tumorigenic potential in mice . Similarly, a five-step synthesis of 4-Hydroxynonenal (4-HNE) was described, and its reactivity with various fluorinated phenylhydrazines was explored . These studies suggest that the synthesis of phenylhydrazine derivatives can be complex and tailored for specific research purposes.

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives is crucial for their biological activity and interaction with other molecules. The papers provided discuss the structures of various phenylhydrazine derivatives, such as N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and its 4-chloro derivative, which are stabilized by extensive intramolecular hydrogen bonds . These structural details are important for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Phenylhydrazine derivatives can undergo a range of chemical reactions, depending on their specific functional groups and the reaction conditions. For instance, the reactivity of 4-HNE with various fluorinated phenylhydrazines was studied, showing that these compounds can form hydrazones and undergo further reactions such as intramolecular cyclization . These reactions are significant for the derivatization and detection of key biomarkers in biological samples.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylhydrazine derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. For example, the electrochemical properties of hydrazine and its derivatives are utilized in sensors for detecting water pollutants . The stability and favorable UV absorbance of certain phenylhydrazine derivatives make them suitable candidates for analytical derivatizations . Moreover, the ability of these compounds to form stable derivatives with other substances is leveraged in HPLC methods for detecting potential genotoxic impurities in pharmaceutical formulations .

Relevant Case Studies

Several case studies highlight the biological and environmental significance of phenylhydrazine derivatives. The tumorigenic potential of N'-acetyl-4-(hydroxymethyl)phenylhydrazine was investigated in mice, showing an increased incidence of lung and blood vessel tumors . Another study examined the tumorigenic potential of 4-substituted phenylhydrazines, revealing that 4-Methylphenylhydrazine hydrochloride induced a significant incidence of fibrosarcomas in male mice . These findings underscore the importance of understanding the biological effects of phenylhydrazine derivatives.

properties

IUPAC Name

(4-hexylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-2-3-4-5-6-11-7-9-12(14-13)10-8-11;/h7-10,14H,2-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESGGYWXGDEGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375463
Record name 4-n-Hexylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Hexylphenylhydrazine hydrochloride

CAS RN

126062-51-9
Record name 4-n-Hexylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Hexylphenyl)hydrazine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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